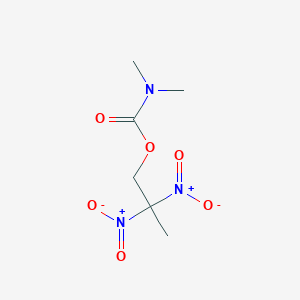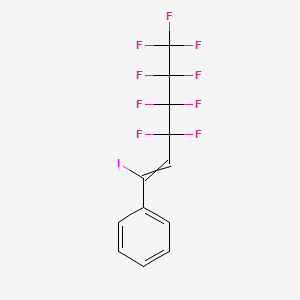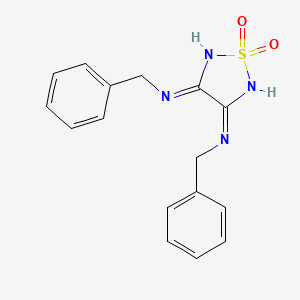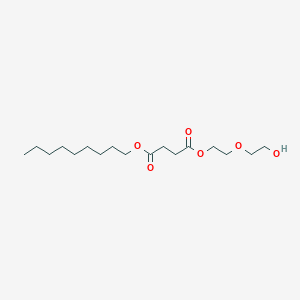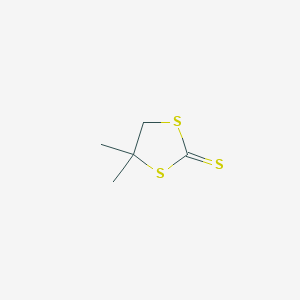
2-Methyldodec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldodec-5-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C13H26, and it features a methyl group attached to the second carbon of a dodecene chain. This compound is part of the broader class of unsaturated hydrocarbons, which are known for their reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyldodec-5-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-5-dodecanol using a strong acid like sulfuric acid at elevated temperatures.
Elimination Reactions: Another approach is the elimination of hydrogen halides from 2-methyl-5-dodecyl halides using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes or catalytic dehydrogenation of corresponding alkanes. These methods are optimized for high yield and purity, often employing advanced catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldodec-5-ene undergoes several types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 2-methyldodecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: Addition of halogens like bromine or chlorine across the double bond results in the formation of vicinal dihalides.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalyst.
Halogenation: Bromine, chlorine.
Major Products
Epoxides and Diols: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From halogenation reactions.
Aplicaciones Científicas De Investigación
2-Methyldodec-5-ene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Methyldodec-5-ene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexene: Another alkene with a similar structure but a shorter carbon chain.
1-Octene: Similar in structure but with a different position of the double bond.
2-Methyl-1-dodecene: An isomer with the double bond in a different position.
Uniqueness
2-Methyldodec-5-ene is unique due to its specific structure, which includes a methyl group on the second carbon and a double bond at the fifth position. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
112197-49-6 |
|---|---|
Fórmula molecular |
C13H26 |
Peso molecular |
182.35 g/mol |
Nombre IUPAC |
2-methyldodec-5-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-10,13H,4-8,11-12H2,1-3H3 |
Clave InChI |
QNNRPWQSLZMKDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
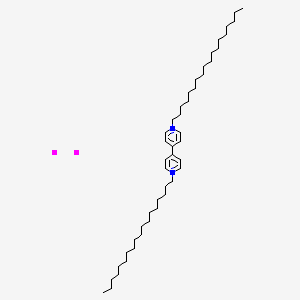
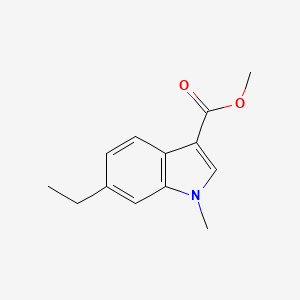
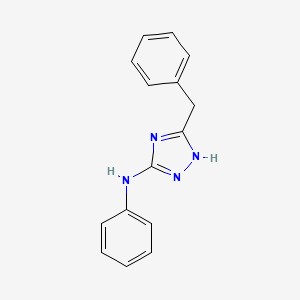
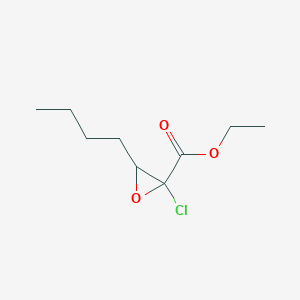
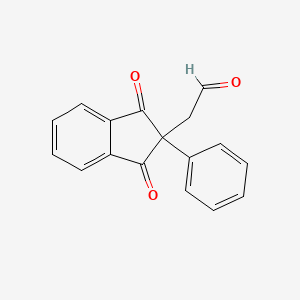
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
